2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide
Description
2-Amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3 and a 2-chlorophenyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGSBWWMGQMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorophenylamine reacts with the indolizine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
The applications of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide are of interest in scientific research due to the unique chemical properties and biological activities of indolizine derivatives. This compound features an indolizine core, a bicyclic structure known for its potential applications in medicinal chemistry. The presence of benzoyl and chlorophenyl groups contributes to its distinct chemical characteristics, making it a subject of interest in pharmaceutical research.
Scientific Research Applications
This compound is studied across various scientific disciplines, including chemistry, biology, and medicine. Its applications stem from its potential as a bioactive compound in developing new materials and organic synthesis catalysts.
Potential Applications
Due to its structural features, this compound may have potential therapeutic applications:
- Antiviral Properties : It may be investigated for its ability to inhibit viral replication.
- Anticancer Properties : It could be explored for its potential to induce apoptosis in cancer cells.
- Antimicrobial Properties : Its effectiveness against bacterial and fungal infections might be examined.
Role in Scientific Advancement
The study of compounds like this compound contributes to advancements in various scientific fields :
- Development of New Materials : It can be utilized in creating novel materials with specific properties.
- Catalysis in Organic Synthesis : It may serve as a catalyst in various organic reactions, enhancing efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Insights:
In contrast, the 4-methoxybenzoyl substituent () donates electrons via its methoxy group, which may improve solubility and metabolic stability . The benzoyl group in the target compound provides a neutral electronic profile, balancing reactivity and stability.
Replacing 2-chlorophenyl with 4-ethylphenyl () increases steric bulk, which may reduce binding affinity but improve oral bioavailability .
Molecular Weight and Bioactivity :
- The nitro-substituted analogs () exhibit higher molecular weights (>430 Da), which could impact passive diffusion across biological membranes. The target compound’s lower molecular weight (~408 Da) may favor better pharmacokinetic properties.
Research Findings and Implications
- Synthetic Pathways : Analogous compounds are synthesized via condensation reactions (e.g., benzoylation of indolizine precursors) followed by cyclization, as seen in ’s methodology for chromene derivatives .
- Biological Activity : Nitro-substituted indolizines (e.g., ) are often explored for antimicrobial or anticancer activity due to their reactive nitro groups, while methoxy-substituted derivatives () may exhibit improved solubility for CNS-targeting applications .
- Structural Optimization : The target compound’s benzoyl group offers a versatile scaffold for further derivatization, balancing electronic and steric properties for tailored drug design.
Biological Activity
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is a member of the indolizine family, characterized by its unique structural features, including an indolizine core, an amino group, and a chlorophenyl substituent. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 389.84 g/mol
- IUPAC Name : this compound
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
- LogP : 5.5 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may inhibit certain enzymes linked to inflammation and cancer cell proliferation, leading to therapeutic effects.
Potential Targets
- Relaxin Receptor 1 : This compound has been identified as a ligand for the relaxin receptor, suggesting a role in modulating pathways related to reproductive health and cardiovascular function.
- Cyclooxygenase-2 (COX-2) : Similar compounds have shown significant binding affinity to COX-2, which is crucial for inflammatory responses. The interaction involves hydrogen bonding and hydrophobic interactions that enhance binding efficacy.
- Calcium Channels and Histamine Receptors : Preliminary studies indicate that this class of compounds may also interact with calcium channels and histamine receptors, broadening their pharmacological profile.
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects through the inhibition of COX enzymes.
- Anticancer Activity : It may induce apoptosis in cancer cells by modulating kinase activity involved in cell proliferation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
-
Study on Anti-inflammatory Effects :
- Researchers evaluated the anti-inflammatory activity of this compound in vitro, demonstrating a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups.
- The study concluded that the mechanism involves inhibition of COX enzymes, thereby reducing inflammation markers.
-
Anticancer Activity Assessment :
- A series of assays were conducted to assess the cytotoxic effects of the compound on different cancer cell lines (e.g., breast and prostate cancer).
- Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-3-benzoyl-N-(4-nitrophenyl)indolizine-1-carboxamide | Contains a nitrophenyl group | Potential anticancer activity |
| 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide | Contains a fluorophenyl group | Studied for anti-inflammatory properties |
| 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide | Contains a bromophenyl group | Exhibits COX-2 inhibitory activity |
Q & A
Q. What are the key synthetic routes for 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step organic reactions, including:
- Indolizine core formation : Cyclocondensation of pyridine derivatives with activated alkynes or propargyl esters under catalytic conditions (e.g., palladium or copper catalysts in an inert atmosphere) .
- Functionalization : Introduction of the benzoyl and 2-chlorophenyl groups via electrophilic aromatic substitution or nucleophilic acyl substitution. Benzoylation may require benzoyl chloride in acidic/basic media, while the carboxamide group is introduced using coupling agents like EDCI or DCC .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures high purity . Critical considerations : Strict control of reaction temperature, solvent polarity, and catalyst loading to avoid side products like over-oxidized indolizines or incomplete substitutions .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Key methods include:
- NMR spectroscopy :
- ¹H-NMR : Peaks at δ 7.3–8.1 ppm indicate aromatic protons; δ 4.2–4.3 ppm (quartet) corresponds to ester groups (if intermediates are present) .
- ¹³C-NMR : Carbonyl signals (C=O) appear at ~185–190 ppm .
- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. For example, a molecular ion at m/z 450–460 aligns with the compound’s molecular weight (~454 g/mol) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) confirm functional groups .
Q. What preliminary biological screening strategies are recommended for this compound?
While direct data on this compound is limited, structural analogs (e.g., substituted indolizine carboxamides) suggest:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), anti-inflammatory effects via COX-2 inhibition, and cytotoxicity screening (MTT assay on cancer cell lines) .
- Targeted studies : Molecular docking to assess binding affinity to kinases or GPCRs, guided by the benzoyl and chlorophenyl moieties’ pharmacophoric potential .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal conditions for a related indolizine synthesis: 80°C, DMF solvent, and 5 mol% Pd(OAc)₂, achieving 85% yield .
- Continuous flow reactors : Enhance reproducibility and reduce reaction times for scaled-up production .
- Example optimization table :
| Variable | Low Level | High Level | Optimal Level | Impact on Yield |
|---|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 | +25% |
| Catalyst Loading (mol%) | 2 | 10 | 5 | +18% |
| Reaction Time (h) | 6 | 24 | 12 | +15% |
Q. How can contradictory data on biological activity or reaction outcomes be systematically resolved?
- Root-cause analysis :
- Purity discrepancies : Compare HPLC profiles (e.g., >95% purity required for reliable bioassays) .
- Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare bioactivity. For example, a methyl-to-chloro substitution in the benzoyl group increased COX-2 inhibition by 40% in analogs .
- 3D-QSAR modeling : Generate pharmacophore maps using CoMFA or CoMSIA to identify critical substituent contributions .
- Case study : A library of 15 analogs showed that electron-withdrawing groups on the phenyl ring enhance antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
